molecular formula C20H19NO3 B3022168 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 932841-25-3

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B3022168
CAS RN: 932841-25-3
M. Wt: 321.4 g/mol
InChI Key: DXBZGWQMWPSLPD-UHFFFAOYSA-N
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Description

Quinoline derivatives are a class of compounds with a wide range of applications in medicinal chemistry, materials science, and as building blocks for complex molecules. The compound "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" is not directly mentioned in the provided papers, but these papers discuss various quinoline derivatives and their synthesis, properties, and applications, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. Paper describes a facile synthesis of quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization. Similarly, paper outlines the synthesis of 2-alkyl-8-quinoline carboxylic acids using the improved Doebner–Miller reaction. These methods could potentially be adapted for the synthesis of "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by techniques such as IR, NMR, and MS, as mentioned in paper . Paper discusses the design and synthesis of helical, quinoline-derived oligoamide foldamers, whose structures were characterized by X-ray diffraction and NMR, demonstrating the importance of these techniques in confirming the molecular structure of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. Paper explores the reactivity of a bifunctional ambiphilic quinoline molecule, which undergoes hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). This indicates that quinoline derivatives can act as ligands in coordination chemistry, which could be relevant for "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" if it possesses similar ambiphilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Paper describes the synthesis of a fluorescent quinoline derivative, highlighting the potential for quinoline compounds to be used in fluorescence-based applications. Paper discusses the formation of one-dimensional hydrogen-bonded structures in proton-transfer compounds involving quinoline, which could suggest that "8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid" may also form specific supramolecular structures based on hydrogen bonding.

Future Directions

The future directions for “8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in the fields of industrial and synthetic organic chemistry, as well as its potential biological and pharmaceutical activities .

properties

IUPAC Name

8-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(22)23)14-9-6-7-13(2)19(14)21-17/h4-10,12H,3,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBZGWQMWPSLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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